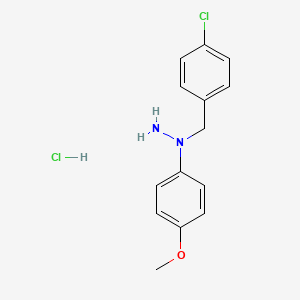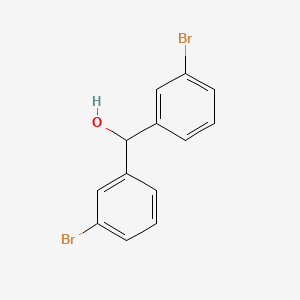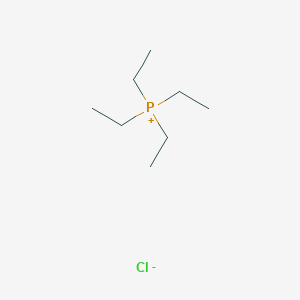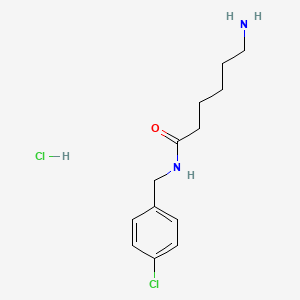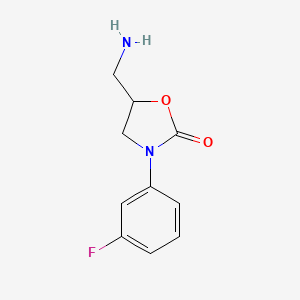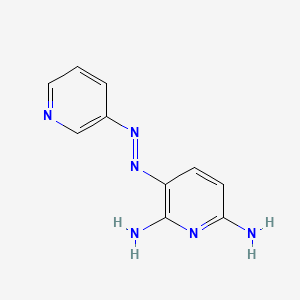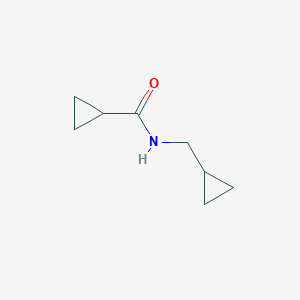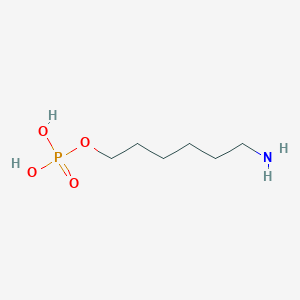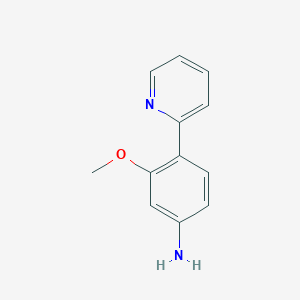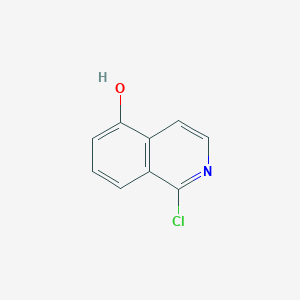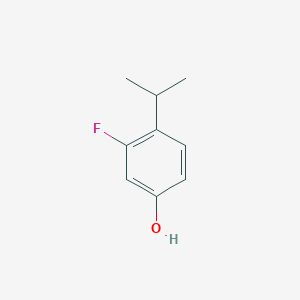
Phenol, 3-fluoro-4-(1-methylethyl)- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-fluoro-4-(1-methylethyl)- (9CI) is an organic compound that belongs to the class of fluorophenols It is characterized by the presence of a fluorine atom attached to the benzene ring and a hydroxyl group (-OH) at the para position relative to the fluorine atom The compound also contains an isopropyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-fluoro-4-(1-methylethyl)- (9CI) can be achieved through several synthetic routes. One common method involves the fluorination of 4-(propan-2-YL)phenol using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of Phenol, 3-fluoro-4-(1-methylethyl)- (9CI) may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3-fluoro-4-(1-methylethyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-Fluoro-4-(propan-2-YL)benzaldehyde or 3-Fluoro-4-(propan-2-YL)benzoic acid.
Reduction: Formation of 3-Fluoro-4-(propan-2-YL)benzene.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenol, 3-fluoro-4-(1-methylethyl)- (9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 3-fluoro-4-(1-methylethyl)- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluorophenol: Lacks the isopropyl group, making it less hydrophobic.
4-Fluoro-2-(1H-pyrazol-3-yl)phenol: Contains a pyrazole ring, which alters its chemical properties.
3-Bromo-4-fluorophenol: Contains a bromine atom instead of an isopropyl group, affecting its reactivity.
Uniqueness
Phenol, 3-fluoro-4-(1-methylethyl)- (9CI) is unique due to the presence of both a fluorine atom and an isopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
479255-14-6 |
|---|---|
Fórmula molecular |
C9H11FO |
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
3-fluoro-4-propan-2-ylphenol |
InChI |
InChI=1S/C9H11FO/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6,11H,1-2H3 |
Clave InChI |
RIPIAQSJJRKNIR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C(C=C1)O)F |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



